molecular formula C13H15N3O3S2 B2741319 5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE CAS No. 1448057-90-6

5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2741319
CAS No.: 1448057-90-6
M. Wt: 325.4
InChI Key: YPCGYKWTJOQPMK-UHFFFAOYSA-N
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Description

5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring system, which is fused with a piperidine ring substituted with a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c][1,2,5]thiadiazole ring.

Scientific Research Applications

5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole ring system can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A simpler compound with similar core structure but lacking the piperidine and methylsulfonyl groups.

    Benzo[c][1,2,5]oxadiazole: Another heterocyclic compound with an oxygen atom in place of the sulfur atom in the thiadiazole ring.

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

The uniqueness of 5-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzo[c][1,2,5]thiadiazole ring and the piperidine ring with a methylsulfonyl group makes it a versatile compound for various applications.

Biological Activity

5-(4-Methanesulfonylpiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiadiazole core, which is known for various biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₈N₄O₃S₂
  • Molecular Weight : 342.43 g/mol
  • Structure : The compound features a benzothiadiazole ring fused with a piperidine moiety substituted with a methanesulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition can lead to increased levels of anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) .
  • Modulation of Receptor Activity : It may also interact with G protein-coupled receptors (GPCRs), which play a crucial role in pain perception and inflammation .

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) . This suggests potential applications in treating inflammatory diseases.

Anti-cancer Properties

Preliminary studies have suggested that this compound may possess anti-cancer activity. It has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds within the benzothiadiazole class:

  • Study on Dual Inhibitors :
    • A study evaluated a series of benzothiazole derivatives as dual sEH/FAAH inhibitors. These compounds demonstrated low nanomolar inhibition potency and were effective in alleviating pain without significant side effects .
  • Benzothiadiazole as Plant Activators :
    • Benzothiadiazole derivatives have been shown to induce systemic acquired resistance in plants, suggesting that these compounds can modulate biological responses beyond human health .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that certain structural modifications on benzothiadiazole derivatives could enhance their biological activity by improving their binding affinity to target enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-1β release
Anti-cancerInhibition of cell proliferation
Enzyme inhibitionDual inhibition of sEH and FAAH

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-21(18,19)10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-20-14-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCGYKWTJOQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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